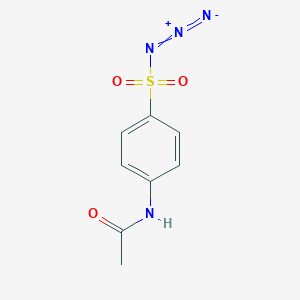

4-Acetamidobenzenesulfonyl azide

Numéro de catalogue B155343

Poids moléculaire: 240.24 g/mol

Clé InChI: NTMHWRHEGDRTPD-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US07700798B1

Procedure details

Methyl (E)-2-diazo-3-pentenoate (5) was prepared using the scheme set forth in FIG. 7A. To a stirred solution of trans-pent-3-enoic acid (3.0 g, 30.0 mmol) in methanol (20 mL) was added concentrated H2SO4 (1 mL). The reaction mixture was stirred for 12 h at room temperature and then slowly neutralized with saturated sodium bicarbonate (NaHCO3). The aqueous layer was extracted with dichloromethane, and the combined organic layers were washed with brine and dried (Na2SO4). The solvent was removed under reduced pressure, and the remaining clear oil (3.30 g, 96% yield) was used for the next step, without further purification. To a stirred solution of methyl trans-pent-3-enoate (1.0 g, 8.77 mmol) and p-ABSA (3.15 g, 13.1 mmol) in CH3CN (20 mL) cooled to 0° C., was added DBU (2.66 g, 17.5 mmol) in one portion. p-ABSA (p-acetamidobenzenesulfonyl azide) was prepared using the procedure outlined in Baum et al., Synth. Commun., 17:1709ff (1987), which is hereby incorporated by reference. The reaction mixture was allowed to warm to room temperature over 7 h then quenched with saturated ammonium chloride (NH4Cl). The aqueous layer was extracted with diethyl ether, and the combined organic layers were washed with brine and dried (Na2SO4). The solvent was removed under reduced pressure and the residue was purified by flash chromatography (SiO2, pentane) to give methyl (E)-2-diazo-3-pentenoate (5) (0.80 g, 65% yield) as an orange oil, which was stored in pentane below −10° C. until ready for use. The spectroscopic data are consistent with previously reported data (Davies et al., J. Org. Chem., 57:3186ff (1992), which is hereby incorporated by reference).

Name

Yield

65%

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:7][CH3:8])(=[O:6])[CH2:2]/[CH:3]=[CH:4]/[CH3:5].[C:9]([NH:12][C:13]1[CH:18]=[CH:17][C:16]([S:19]([N:22]=[N+:23]=[N-:24])(=[O:21])=[O:20])=[CH:15][CH:14]=1)(=[O:11])[CH3:10].C1CCN2C(=NCCC2)CC1>CC#N>[C:9]([NH:12][C:13]1[CH:14]=[CH:15][C:16]([S:19]([N:22]=[N+:23]=[N-:24])(=[O:21])=[O:20])=[CH:17][CH:18]=1)(=[O:11])[CH3:10].[N+:22](=[C:2](/[CH:3]=[CH:4]/[CH3:5])[C:1]([O:7][CH3:8])=[O:6])=[N-:23]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C\C=C\C)(=O)OC

|

|

Name

|

|

|

Quantity

|

3.15 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)NC1=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-]

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC#N

|

Step Two

|

Name

|

|

|

Quantity

|

2.66 g

|

|

Type

|

reactant

|

|

Smiles

|

C1CCC2=NCCCN2CC1

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

then quenched with saturated ammonium chloride (NH4Cl)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous layer was extracted with diethyl ether

|

WASH

|

Type

|

WASH

|

|

Details

|

the combined organic layers were washed with brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (Na2SO4)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was removed under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residue was purified by flash chromatography (SiO2, pentane)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)NC1=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[N+](=[N-])=C(C(=O)OC)\C=C\C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 0.8 g | |

| YIELD: PERCENTYIELD | 65% | |

| YIELD: CALCULATEDPERCENTYIELD | 87.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |